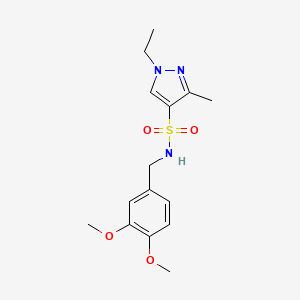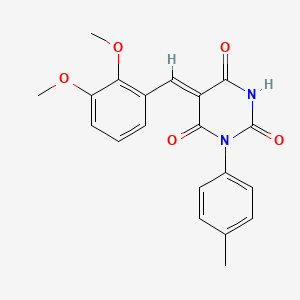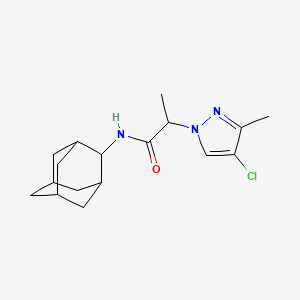
N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, also known as DMTS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. DMTS has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, a molecule involved in the inflammatory response. N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix, which may contribute to its anti-cancer properties. N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has also been shown to have good stability and solubility in water, making it easy to use in experiments. However, one limitation of N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is that it has poor bioavailability, meaning that it may not be effective when administered orally. This may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide. One area of research could focus on improving the bioavailability of N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, potentially by developing new formulations or delivery methods. Another area of research could focus on further elucidating the mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, which could lead to the development of more effective therapeutic applications. Additionally, further research could be done to explore the potential anticancer properties of N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. N-(3,4-dimethoxybenzyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-18-10-15(11(2)17-18)23(19,20)16-9-12-6-7-13(21-3)14(8-12)22-4/h6-8,10,16H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMIHKIFVJPPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4821044.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4821049.png)
![3-(4-chlorophenyl)-N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4821052.png)

![2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4821064.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4821080.png)

![1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4821091.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4821092.png)
![3,6-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4821100.png)
![N-(4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4821133.png)